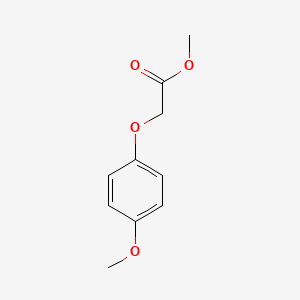

methyl 2-(4-methoxyphenoxy)acetate

Description

Significance in Contemporary Organic Synthesis

The importance of methyl 2-(4-methoxyphenoxy)acetate in modern organic synthesis is rooted in its straightforward preparation and the reactivity of its functional groups. The synthesis of this compound and its analogs typically involves well-established chemical transformations.

A common method for the synthesis of phenoxyacetates is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542), in this case, 4-methoxyphenol (B1676288), by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then undergoes a substitution reaction with a methyl haloacetate, such as methyl chloroacetate (B1199739) or methyl bromoacetate (B1195939), to yield the desired this compound. The choice of solvent and base can influence the reaction's efficiency. For instance, in the synthesis of a similar compound, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) have been utilized in the presence of a base like potassium carbonate. walisongo.ac.id

Another synthetic route involves the esterification of the corresponding phenoxyacetic acid. This can be achieved by reacting 2-(4-methoxyphenoxy)acetic acid with methanol (B129727) in the presence of an acid catalyst. usu.ac.id This two-step approach first involves the synthesis of the carboxylic acid followed by its esterification.

The reactivity of the ester functional group in this compound allows for a variety of subsequent chemical modifications. For example, it can undergo hydrolysis to the corresponding carboxylic acid, amidation to form amides, and reduction to yield the corresponding alcohol. These transformations open up pathways to a wide array of derivatives with potential applications in various fields of chemical research.

Table 1: Key Synthetic Reactions

| Reaction Type | Reactants | Product | Reference |

| Williamson Ether Synthesis | 4-Methoxyphenol, Methyl Haloacetate | This compound | walisongo.ac.id |

| Esterification | 2-(4-Methoxyphenoxy)acetic acid, Methanol | This compound | usu.ac.id |

Broad Applications as a Chemical Intermediate

The utility of this compound as a chemical intermediate is demonstrated by its application in the synthesis of more elaborate molecular structures, particularly heterocyclic compounds which are of significant interest in medicinal chemistry and materials science.

The phenoxyacetic acid scaffold, which can be readily obtained from this compound via hydrolysis, is a key component in the synthesis of various biologically active molecules. For example, derivatives of phenoxyacetic acid have been used to create polyfunctionalized β-lactams. researchgate.net

Furthermore, the core structure of this compound serves as a foundation for the synthesis of various heterocyclic systems. For instance, related phenoxyacetate (B1228835) derivatives have been employed in the construction of quinazolinones, a class of compounds known for their diverse pharmacological activities. mdpi.com The synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid, a complex heterocyclic system, highlights the utility of related building blocks in multicomponent reactions to generate molecular diversity. mdpi.com

Research into the synthesis of various heterocyclic compounds often utilizes intermediates with similar structural motifs to this compound. These studies underscore the potential of this compound as a starting material for creating novel chemical entities with interesting properties. The development of efficient synthetic protocols for such intermediates is crucial for advancing drug discovery and materials science.

Table 2: Examples of Synthesized Compound Classes

| Compound Class | Synthetic Application of Related Intermediates | Reference |

| β-Lactams | Synthesis of polyfunctionalized β-lactams | researchgate.net |

| Quinazolinones | Building blocks for quinazolinone derivatives | mdpi.com |

| Furoquinolines | Multicomponent reactions to form furoquinoline systems | mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-methoxyphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-8-3-5-9(6-4-8)14-7-10(11)13-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXSJYBBILQLAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60229836 | |

| Record name | Acetic acid, (4-methoxyphenoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79704-02-2 | |

| Record name | Acetic acid, (4-methoxyphenoxy)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079704022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, (4-methoxyphenoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60229836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization and Structural Elucidation of Methyl 2 4 Methoxyphenoxy Acetate and Its Derivatives

Mass Spectrometry (MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For a compound like methyl 2-(4-methoxyphenoxy)acetate, LC-MS serves as a crucial tool for its identification and quantification in complex mixtures. The liquid chromatography stage separates the target analyte from other components based on its physicochemical properties, such as polarity and size. Following separation, the analyte is introduced into the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint based on the mass-to-charge ratio (m/z) of the parent ion and its fragments, allowing for unambiguous structural confirmation.

In the analysis of related ester derivatives, High-Resolution Mass Spectrometry (HRMS) coupled with an electrospray ionization (ESI) source is frequently employed. This method provides highly accurate mass measurements, which are critical for determining the elemental composition of the molecule. For instance, in the characterization of similar heterocyclic compounds, HRMS (ESI) is used to compare the calculated mass of the protonated molecule [M+H]⁺ with the experimentally found mass, often to four decimal places, confirming the compound's identity. rsc.org

The sample preparation for LC-MS analysis can vary. In some applications, a simple "dilute and shoot" method is sufficient, where the sample is diluted in an appropriate solvent and directly injected into the system. nih.gov For more complex matrices, a liquid-liquid extraction, often using solvents like ethyl acetate (B1210297), may be performed to isolate and concentrate the analytes of interest before analysis. nih.gov

While specific LC-MS fragmentation data for this compound is not detailed in the reviewed literature, the analysis of analogous structures provides insight into the expected data. The table below shows representative high-resolution mass spectrometry data for related compounds, illustrating the precision of the technique.

| Compound | Molecular Formula of Ion | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

|---|---|---|---|---|

| 2-(1-(4-isopropylphenyl)propan-2-yl)benzo[d]thiazole | C13H16NS⁺ | 218.0998 | 218.0996 | rsc.org |

| 2-benzoyl-3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)thiophene | C15H12NO2S⁺ | 270.0583 | 270.0572 | rsc.org |

| N-(2,4-dichlorophenyl)naphtho[2,1-d]thiazol-2-amine | C14H8Cl2NOS⁺ | 307.9698 | 307.9694 | rsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to investigate the electronic transitions within a molecule. For aromatic compounds such as this compound, the presence of the substituted benzene (B151609) ring constitutes a chromophore that absorbs light in the UV region. The absorption of UV radiation promotes electrons from a lower energy ground state (typically π bonding orbitals) to a higher energy excited state (π* antibonding orbitals). The resulting spectrum, a plot of absorbance versus wavelength, provides information about the electronic structure of the molecule.

The position of the maximum absorption wavelength (λmax) and the intensity of the absorption are highly dependent on the molecular structure and the solvent used for the analysis. The methoxy (B1213986) (-OCH₃) group on the phenyl ring acts as an auxochrome, which can modify the absorption characteristics of the chromophore. Studies on related molecules show that solvent polarity can significantly influence the λmax. physchemres.orgbiointerfaceresearch.com A change in solvent can lead to a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths, depending on the nature of the electronic transition and the stabilization of the ground and excited states by the solvent. physchemres.org

For example, studies on thiophene (B33073) dyes demonstrated that as solvent polarity increased from chloroform (B151607) to methanol (B129727) to DMF, a significant bathochromic shift was observed. biointerfaceresearch.com Similarly, theoretical and experimental studies on a chalcone (B49325) derivative, (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, showed a redshift in the absorption wavelength when moving from the gas phase to solvents of increasing polarity like dichloromethane (B109758) (DCM) and dimethyl sulfoxide (B87167) (DMSO). physchemres.org This effect is attributed to the differential stabilization of the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels by the solvent molecules. physchemres.org

The following table presents UV-Vis absorption data for related aromatic compounds, demonstrating the influence of substituents and solvent on the electronic absorption maxima.

| Compound/Derivative Type | Solvent | Absorption Maximum (λmax, nm) | Reference |

|---|---|---|---|

| Bis-azo thiophene dye (4a) | Methanol | 486 | biointerfaceresearch.com |

| Bis-azo thiophene dye (4a) | Chloroform | 502 | biointerfaceresearch.com |

| Bis-azo thiophene dye (4a) | DMF | 626 | biointerfaceresearch.com |

| Bis-azo thiophene dye with benzoyl group (4d) | Methanol | 502 | biointerfaceresearch.com |

| Bis-azo thiophene dye with benzoyl group (4d) | Chloroform | 512 | biointerfaceresearch.com |

| Bis-azo thiophene dye with benzoyl group (4d) | DMF | 654 | biointerfaceresearch.com |

| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone (Theoretical) | DCM | 283.27 | physchemres.org |

| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone (Theoretical) | DMSO | 283.75 | physchemres.org |

X-ray Crystallography for Solid-State Molecular Architecture

While the specific crystal structure of this compound is not available in the surveyed literature, extensive crystallographic studies have been performed on closely related derivatives. These studies provide a clear picture of the structural motifs and packing arrangements that can be expected for this class of compounds.

For instance, the crystal structure of methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}acetate reveals a molecule with two phenyl rings having a significant dihedral angle of 72.40 (14)° between their planes. nih.gov The molecular arrangement is influenced by C—H···π interactions, leading to the formation of closely packed dimers. nih.gov In other derivatives, such as methyl (2Z)-2-(4-methoxyphenyl)hydrazinylideneacetate, the angle between the phenyl rings connected by a bridge is 51.09 (7)°. iucr.org

Crystals suitable for X-ray diffraction are typically grown by methods such as slow evaporation of a solvent mixture or by sublimation. nih.goviucr.org The data collection is performed at low temperatures (e.g., 100 K or 191 K) to minimize thermal vibrations and obtain a higher quality diffraction pattern. acs.orgresearchgate.net

The table below summarizes crystallographic data for several derivatives related to this compound, showcasing the common structural parameters found in these systems.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| Methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate | C₁₃H₁₆O₆ | Triclinic | P1̅ | a=7.343 Å, b=8.972 Å, c=10.152 Å, α=81.12°, β=77.997°, γ=80.22° | researchgate.net |

| Methyl 2-{4-chloro-2-[5-chloro-2-(2-methoxy-2-oxoethoxy)benzyl]phenoxy}acetate | C₁₉H₁₈Cl₂O₆ | Monoclinic | P2₁/c | a=13.064 Å, b=10.038 Å, c=15.118 Å, β=109.28° | nih.gov |

| Methyl (2Z)-2-(4-methoxyphenyl)hydrazinylideneacetate | C₁₆H₁₅N₃O₅ | Monoclinic | P2₁/c | a=7.618 Å, b=24.577 Å, c=8.632 Å, β=101.48° | iucr.org |

| 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate | C₁₈H₂₃N₂O₂⁺·C₈H₇O₂⁻·H₂O | Triclinic | P1̅ | a=10.024 Å, b=13.793 Å, c=17.065 Å, α=94.75°, β=93.63°, γ=109.58° | iucr.org |

Computational Chemistry and Theoretical Investigations of Methyl 2 4 Methoxyphenoxy Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular properties and reactivity of compounds.

Analysis of Intermolecular Interactions and Crystal Packing

The study of intermolecular interactions, such as hydrogen bonds and van der Waals forces, is essential for understanding how molecules arrange themselves in the solid state. iucr.orgiucr.org X-ray crystallography is the primary experimental technique for determining crystal structures, which can then be analyzed to identify and characterize the various non-covalent interactions that dictate the crystal packing. iucr.orgiucr.org This analysis helps in understanding the physical properties of the solid material.

While these theoretical methods are standard in computational chemistry, specific published data and detailed research findings for methyl 2-(4-methoxyphenoxy)acetate are not present in the available literature.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping the electron distribution of a molecule in relation to its neighbors, this method provides a detailed picture of close contacts and their relative contributions to crystal packing. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The normalized contact distance (d_norm) is a key parameter, which is color-coded onto the surface to highlight intermolecular interactions. Red regions on the d_norm map indicate contacts shorter than the van der Waals radii, signifying strong interactions, while blue regions represent longer contacts, and white areas denote contacts at the van der Waals separation.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these intermolecular contacts. The distribution and shape of the points on the plot are characteristic of specific interaction types. Based on analyses of structurally similar compounds, a representative breakdown of the intermolecular contacts for this compound is presented in the table below.

| Interaction Type | Predicted Contribution (%) |

|---|---|

| H···H | ~45-55 |

| C···H/H···C | ~20-30 |

| O···H/H···O | ~15-25 |

| Other (e.g., C···C, C···O) | <5 |

Hydrogen Bonding and π-Stacking Interactions

Non-covalent interactions such as hydrogen bonding and π-stacking are fundamental in determining the supramolecular architecture of organic compounds. In this compound, the potential for these interactions is significant. The molecule lacks conventional hydrogen bond donors (like O-H or N-H groups), however, it can participate in weak C–H···O hydrogen bonds, where the hydrogen atoms of the methyl and methylene groups can interact with the oxygen atoms of the ether, carbonyl, and methoxy (B1213986) groups. These interactions, although weaker than conventional hydrogen bonds, can collectively contribute to the stability of the crystal structure.

Charge Distribution and Reactivity Site Prediction

The distribution of electron density within a molecule is a key determinant of its chemical reactivity. Computational methods provide valuable tools to predict and visualize this distribution, thereby identifying sites that are susceptible to electrophilic or nucleophilic attack.

Mulliken population analysis is a method for estimating partial atomic charges from quantum chemical calculations. uni-muenchen.dewikipedia.org It partitions the total electron population among the different atoms in a molecule. uni-muenchen.de While known to be sensitive to the choice of basis set, it provides a qualitative understanding of charge distribution. uni-muenchen.de

For this compound, a Mulliken analysis would be expected to show that the oxygen atoms, being highly electronegative, carry significant negative charges. The carbonyl carbon atom is predicted to have a substantial positive charge due to its bonding to two electronegative oxygen atoms. The carbon atoms of the phenyl ring will exhibit a more complex charge distribution, influenced by the electron-donating methoxy group and the electron-withdrawing phenoxyacetate (B1228835) group. The hydrogen atoms are generally expected to carry small positive charges.

Specific calculated values for the Mulliken charges of this compound are not available in the reviewed literature, and thus a detailed data table cannot be provided.

Natural Bond Orbital (NBO) analysis provides a more chemically intuitive picture of bonding and charge distribution by transforming the calculated wave function into a set of localized orbitals corresponding to core electrons, lone pairs, and bonds. uni-muenchen.dewikipedia.org This method also allows for the study of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs, which are indicative of delocalization and hyperconjugation effects. uni-muenchen.de

In this compound, NBO analysis would reveal the nature of the covalent bonds and the distribution of electron density in the lone pairs of the oxygen atoms. The analysis of donor-acceptor interactions would likely highlight hyperconjugative interactions between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent sigma bonds, which contribute to the stability of the molecule. For instance, interactions between the oxygen lone pairs of the ether and ester groups and the π* orbitals of the phenyl ring and carbonyl group, respectively, would indicate electron delocalization.

A quantitative NBO analysis would provide stabilization energies for these interactions. However, without specific computational studies on this molecule, a data table of these energies cannot be generated.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution of a molecule in three-dimensional space. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, using a color scale to indicate regions of different potential. wolfram.com Red colors typically represent regions of negative potential, which are attractive to electrophiles, while blue colors indicate regions of positive potential, which are susceptible to nucleophilic attack. wolfram.com Green and yellow areas represent regions of near-neutral potential.

For this compound, the MEP map is expected to show the most negative potential (red) localized around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs. The ether oxygen and the methoxy oxygen atoms would also exhibit regions of negative potential. The most positive potential (blue) would likely be found around the hydrogen atoms. The aromatic ring will show a region of negative potential above and below the plane of the ring, characteristic of π-electron systems. This information is crucial for predicting how the molecule will interact with other molecules and for understanding its reactivity patterns.

As specific MEP calculations for this compound are not available in the literature searched, a data table of potential values cannot be presented.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is highly sought after for applications in optoelectronics and photonics. jhuapl.edu Organic molecules with extended π-conjugated systems and donor-acceptor groups often exhibit significant NLO properties.

This compound possesses structural features that suggest it may have NLO activity. The presence of the phenyl ring provides a π-conjugated system. The methoxy group acts as an electron-donating group, while the ester functional group can act as an electron-withdrawing group. This donor-π-acceptor arrangement can lead to a significant intramolecular charge transfer upon excitation, which is a key requirement for second-order NLO activity.

Computational methods can be used to predict NLO properties by calculating the molecular hyperpolarizability (β), a measure of the second-order NLO response. A high value of β indicates a strong NLO response. The calculation of properties such as the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) can provide a theoretical estimation of the NLO potential of a molecule.

While the structural characteristics of this compound are suggestive of potential NLO properties, detailed computational studies quantifying its hyperpolarizability are not present in the surveyed literature. Therefore, a data table of its NLO properties cannot be provided at this time.

Computational Exploration of Reaction Mechanisms

The synthesis of this compound is most commonly achieved through a Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In the case of this compound, this would involve the reaction of 4-methoxyphenoxide with a methyl haloacetate. Computational chemistry provides valuable tools to investigate the underlying mechanisms of such reactions, offering insights into the transition states, reaction energy profiles, and the influence of various parameters on the reaction outcome.

The Williamson ether synthesis is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. masterorganicchemistry.comunacademy.comwikipedia.org The reaction proceeds in a single, concerted step where the nucleophile attacks the electrophilic carbon atom, and the leaving group departs simultaneously. wikipedia.orgmasterorganicchemistry.com For the formation of this compound, the reaction can be depicted as follows:

Step 1: Formation of the Nucleophile First, the weakly acidic 4-methoxyphenol (B1676288) is deprotonated by a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the much more nucleophilic 4-methoxyphenoxide ion.

Step 2: Nucleophilic Attack The 4-methoxyphenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the methyl haloacetate (e.g., methyl chloroacetate). This attack occurs from the backside relative to the leaving group (the halide), leading to an inversion of stereochemistry at the carbon center if it were chiral.

Computational studies, typically employing Density Functional Theory (DFT), can be used to model this SN2 reaction. These studies calculate the potential energy surface of the reaction, identifying the low-energy pathway from reactants to products. This pathway includes the transition state, which represents the highest energy point along the reaction coordinate.

Key insights from computational investigations into SN2 reactions analogous to the synthesis of this compound include:

Transition State Geometry: The transition state for this SN2 reaction would feature a trigonal bipyramidal geometry around the central carbon atom of the acetate (B1210297) moiety. In this arrangement, the incoming oxygen atom of the 4-methoxyphenoxide and the departing halide leaving group are positioned 180° from each other, at the apices of the trigonal bipyramid. The remaining three substituents on the carbon lie in a plane at the center.

Energy Profile: Computational models reveal a characteristic double-well potential energy surface for many SN2 reactions in solution. researchgate.net This involves the formation of a pre-reaction complex between the nucleophile and the substrate, followed by the transition state, and then a post-reaction complex before the final products are formed. The activation energy (the energy difference between the reactants and the transition state) is a crucial determinant of the reaction rate.

The following interactive table provides a hypothetical energy profile for a representative SN2 reaction, illustrating the concepts of activation energy and reaction energy.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| Reactants | 4-methoxyphenoxide + methyl chloroacetate (B1199739) | 0.0 |

| Transition State | [Cl---CH₂(COOCH₃)---OAr]⁻ | +20.5 |

| Products | This compound + Cl⁻ | -15.2 |

Solvent Effects: The choice of solvent significantly impacts the rate of SN2 reactions. researchgate.net Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile (B52724), are generally preferred for Williamson ether synthesis. chem-station.comjk-sci.com Computational models can incorporate solvent effects, showing that these solvents can stabilize the transition state and reactants to different extents, thereby influencing the activation energy. researchgate.net

Theoretical calculations can also be used to compare the reactivity of different leaving groups. For instance, the activation energy for the reaction with methyl bromoacetate (B1195939) would be expected to be lower than that for methyl chloroacetate, as the bromide ion is a better leaving group.

The table below shows a comparison of calculated activation energies for a model SN2 reaction with different leaving groups.

| Leaving Group | Halide | Calculated Activation Energy (kcal/mol) |

| Chlorine | Cl | 20.5 |

| Bromine | Br | 18.9 |

| Iodine | I | 17.3 |

Role As Precursors in Advanced Organic Synthesis

Intermediates in the Synthesis of Diverse Organic Molecules

By serving as a foundational element for complex heterocycles, methyl 2-(4-methoxyphenoxy)acetate functions as a key intermediate in multi-step synthetic pathways. The transformation of this compound into other molecular forms broadens its utility. For example, related phenoxyacetic acid esters can be converted into amide derivatives, introducing new functional groups and opportunities for further chemical modification.

The general class of phenoxyacetate (B1228835) derivatives is recognized for its role as intermediates in the synthesis of more complex molecules for various applications. walisongo.ac.id The ester group in this compound can undergo hydrolysis to the corresponding carboxylic acid, 2-(4-methoxyphenoxy)propanoic acid, or transesterification to other esters. nih.gov The resulting acid can then be converted to acid chlorides or activated esters, which are versatile intermediates for forming amide bonds or participating in Friedel-Crafts acylation reactions.

Research on the synthesis of related compounds, such as ethyl 2-(4-allyl-2-methoxyphenoxy)acetate from eugenol (B1671780), demonstrates the reactivity of the phenoxyacetate scaffold. walisongo.ac.idwalisongo.ac.id Such studies show that the core structure is stable to various reaction conditions while allowing for modifications at different positions, reinforcing its role as a reliable intermediate in synthetic campaigns.

Development of Specific Functionalized Derivatives

The synthetic utility of this compound can be significantly enhanced by creating specifically functionalized derivatives. Introducing additional reactive groups onto the aromatic ring or modifying the acetate (B1210297) chain allows for a wider range of subsequent chemical transformations.

For example, related structures such as Methyl 2-(4-acetyl-2-methoxyphenoxy)acetate are available as building blocks. biosynth.com The acetyl group on this derivative provides a reactive handle for a variety of reactions, including condensations to form chalcones, reductions to alcohols, or oxidations.

The development of imines from related 4-methoxyphenyl (B3050149) precursors, such as in Methyl [(1E)-(4-methoxyphenyl)methyleneamino]acetate, showcases another pathway for functionalization. researchgate.net These imines can act as intermediates in the stereospecific synthesis of nitrogen-containing heterocycles like pyrrolidines. researchgate.net

Future Research Directions and Emerging Trends

Innovations in Green and Sustainable Synthetic Routes

The chemical industry's shift towards green chemistry has spurred significant innovation in the synthesis of aromatic compounds, including phenoxyacetates. Future research is increasingly focused on developing environmentally benign and efficient methods that reduce waste, minimize energy consumption, and utilize renewable resources.

A prominent trend is the adoption of microwave-assisted synthesis and the use of deep eutectic solvents (DES). For instance, a green synthetic procedure has been developed for derivatives like methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. mdpi.com This approach involves an initial synthesis step in a choline (B1196258) chloride:urea based DES, followed by a rapid, microwave-induced S-alkylation. mdpi.com This method is significantly more efficient than conventional techniques, which often require prolonged reaction times of several hours under reflux conditions in solvents like DMF. mdpi.com

Another key direction is the utilization of renewable starting materials derived from natural products. Vanillin, an abundant and natural compound, serves as a starting point for the synthesis of related structures like (4-formyl-2-methoxyphenoxy)acetic acid. researchgate.net Similarly, eugenol (B1671780), isolated from cloves, can be transformed into intermediates like methyl eugenol acetate (B1210297), which are precursors for more complex phenoxyacetamide derivatives. usu.ac.id These pathways represent a move away from petroleum-based feedstocks towards a more sustainable chemical economy.

Table 1: Comparison of Synthetic Methods for Phenoxyacetate (B1228835) Derivatives

| Parameter | Conventional Method | Green Chemistry Method | Reference |

|---|---|---|---|

| Solvent | Dimethylformamide (DMF) | Choline Chloride:Urea (DES) / Ethanol | mdpi.com |

| Conditions | Refluxing or stirring at room temperature | Microwave irradiation (120 °C) | mdpi.com |

| Reaction Time | 2 to 13 hours | 10 minutes | mdpi.com |

| Starting Materials | Petroleum-derived precursors | Natural products (e.g., Vanillin, Eugenol) | researchgate.netusu.ac.id |

Integration of Advanced Computational Techniques in Design and Discovery

Computational chemistry is becoming an indispensable tool in the study and development of new molecules based on the methyl 2-(4-methoxyphenoxy)acetate scaffold. These techniques accelerate the discovery process, reduce experimental costs, and provide deep insights into molecular behavior.

Molecular modeling and docking studies are at the forefront of this trend, particularly in the field of medicinal chemistry. For example, in the design of novel anticancer agents, derivatives of methyl 2-(acetamido)alkanoates have been subjected to molecular docking simulations. jst.go.jp In these studies, the compounds were docked into the binding domain of methionine synthase, an enzyme over-expressed in certain tumor cells. jst.go.jp By calculating the free energies of binding, researchers can predict the inhibitory potential of a molecule and correlate it with experimentally determined IC50 values, guiding the synthesis of more potent candidates. jst.go.jp

Beyond complex simulations, computational methods are routinely used to predict fundamental physicochemical properties. Databases like PubChem provide computed descriptors such as IUPAC names, InChI keys, and SMILES strings, as well as properties like molecular weight, XLogP3 (a measure of lipophilicity), and topological polar surface area for compounds including methyl 2-(4-methoxyphenyl)acetate. nih.gov These calculations are crucial for initial screening and for understanding a compound's likely behavior in biological systems.

Table 2: Application of Computational Techniques in Phenoxyacetate Research

| Computational Technique | Application | Example Finding | Reference |

|---|---|---|---|

| Molecular Docking | Predicting protein-ligand interactions | Docking of quinazolinone derivatives into the methionine synthase binding domain to predict anticancer activity. | jst.go.jp |

| Free Energy Calculation | Estimating binding affinity | Calculated free energy of binding for a propanoate derivative was -207.19 kJ/mol, correlating with high cytotoxic activity. | jst.go.jp |

| Property Prediction (e.g., XLogP3) | Assessing physicochemical properties | The computed XLogP3 value for methyl 2-(4-methoxyphenyl)acetate is 1.7. | nih.gov |

| Geometric Analysis | Determining molecular conformation | Calculation of least-squares planes and torsion angles to define the 3D structure of related molecules. | nih.gov |

Exploration of Novel Reactivity and Transformation Pathways

Researchers are actively exploring the novel reactivity of the phenoxyacetate core to construct complex and valuable molecular architectures. This involves using the inherent chemical properties of the scaffold in innovative catalytic cycles and multicomponent reactions.

One emerging area is the use of phenoxyacetate derivatives in metal-catalyzed cyclization reactions. A novel method for synthesizing isoquinolones has been developed using a silver(I)-catalyzed intramolecular cyclization and oxazole (B20620) ring-opening reaction. acs.org In this process, a starting material containing a (4-methoxyphenyl)ethynyl group undergoes a 6-endo-dig cyclization, demonstrating a sophisticated transformation where the methoxyphenyl moiety is a key component of the starting material. acs.org Similarly, the methoxyphenyl group is integral to iron(III)-catalyzed ring-opening annulations that produce complex quinoxaline (B1680401) scaffolds. acs.org

The development of multicomponent reactions (MCRs) represents another significant trend. An efficient, telescoped MCR has been devised for the synthesis of 2-(2-(4-methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic acid from 4-methoxyphenylglyoxal, 8-hydroxyquinoline, and Meldrum's acid. mdpi.com This approach is notable for its atom economy and simplicity, allowing for the rapid assembly of complex heterocyclic systems. mdpi.com Furthermore, the phenoxyacetic acid structure itself can be a source of novel reactive intermediates. For example, 2-(4-formyl-2-methoxyphenoxy)acetic acid can be used to generate a novel aryloxyketene in situ, which then participates in [2π + 2π] cycloaddition reactions to form polyfunctionalized β-lactams. researchgate.net

Table 3: Novel Transformations Involving the Methoxyphenoxy Scaffold

| Transformation Type | Key Reagents/Catalyst | Product Class | Reference |

|---|---|---|---|

| Intramolecular Cyclization/Ring Opening | Silver(I) Acetate (AgOAc) | Isoquinolones | acs.org |

| Ring-Opening Annulation | Iron(III) Triflate (Fe(OTf)3) | Quinoxalines | acs.org |

| Multicomponent Reaction (MCR) | Et3N, Acetic Acid | Fused Furylacetic Acids | mdpi.com |

| [2π + 2π] Cycloaddition | In situ generated Aryloxyketene | β-Lactams | researchgate.net |

Q & A

Basic: What are the established synthetic routes for methyl 2-(4-methoxyphenoxy)acetate, and what reaction conditions are critical?

Answer:

The synthesis involves multi-step reactions starting with 2-methoxybenzoic acid and ethylene glycol under acidic conditions (e.g., H₂SO₄) to form an intermediate ester. Subsequent etherification with phenoxyethanol derivatives is catalyzed by p-toluenesulfonic acid or similar acids to enhance yields. Industrial-scale synthesis may employ continuous flow reactors for improved heat management and scalability. Purification via fractional distillation and recrystallization ensures >95% purity. Reaction monitoring using TLC or HPLC is recommended to track intermediate formation .

Basic: What spectroscopic and analytical methods are essential for characterizing this compound?

Answer:

Key techniques include:

- 1H/13C NMR : To resolve ester (δ 3.7–3.9 ppm for methoxy groups) and ether linkages (δ 4.2–4.5 ppm for ethylene oxide protons).

- IR Spectroscopy : Confirm carbonyl (C=O stretch ~1740 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (434.4 g/mol) and fragmentation patterns.

Cross-validation with computational data (e.g., PubChem entries for InChIKey, SMILES) ensures structural accuracy .

Basic: How does the molecular structure of this compound influence its reactivity?

Answer:

The compound’s multiple ether and ester groups create steric hindrance, slowing nucleophilic substitution but enabling selective reactivity in cross-coupling reactions. The electron-donating methoxy group stabilizes intermediates in electrophilic aromatic substitution. Comparative studies with simpler analogs (e.g., methyl methoxyacetate) using Hammett plots can quantify substituent effects on reaction rates .

Advanced: What experimental strategies optimize the synthesis yield of this compound?

Answer:

Optimization involves:

- Catalyst Screening : Test Brønsted vs. Lewis acids (e.g., H₂SO₄ vs. FeCl₃) to enhance etherification efficiency.

- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Design of Experiments (DoE) : Statistically assess variables (temperature, molar ratios) to identify optimal conditions.

Continuous flow reactors reduce side reactions and improve reproducibility for gram-to-kilogram scaling .

Advanced: How can researchers resolve discrepancies between experimental and computational spectral data?

Answer:

Discrepancies may arise from impurities or conformational isomers. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.

- Recrystallization : Use solvent mixtures (e.g., ethanol/water) to isolate pure crystals for X-ray diffraction.

- Comparative Analysis : Align experimental IR/Raman spectra with DFT-simulated vibrational modes (e.g., Gaussian software) .

Advanced: What methodologies assess the compound’s potential in drug delivery systems?

Answer:

- Stability Studies : Incubate with plasma enzymes (e.g., esterases) to evaluate hydrolytic degradation.

- Encapsulation Efficiency : Use dynamic light scattering (DLS) and HPLC to measure drug-loading capacity in polymeric nanoparticles.

- In Vitro Release : Simulate physiological conditions (pH 7.4, 37°C) and quantify release kinetics via UV-Vis spectroscopy .

Advanced: How can computational modeling predict the compound’s interactions with biomolecules?

Answer:

- Molecular Docking (AutoDock Vina) : Simulate binding to enzyme active sites (e.g., cytochrome P450) using the compound’s 3D structure (PubChem CID: B4909618).

- Molecular Dynamics (GROMACS) : Assess stability of ligand-protein complexes over nanosecond timescales.

- QSAR Models : Corate electronic descriptors (logP, polar surface area) with bioavailability predictions .

Advanced: What role does this compound play in polymer chemistry?

Answer:

The compound acts as a crosslinker in polyesters or polyethers due to its bifunctional ester/ether groups. For example:

- Polycondensation : React with diols (e.g., 1,4-butanediol) under melt conditions to form thermally stable polymers.

- Characterization : Use DSC for glass transition (Tg) analysis and TGA to evaluate thermal degradation profiles .

Advanced: How do researchers validate the compound’s purity in multi-step syntheses?

Answer:

- HPLC-PDA : Detect trace impurities (<0.1%) using a C18 column and UV detection at 254 nm.

- Elemental Analysis : Confirm C, H, O percentages match theoretical values (C: 60.83%, H: 5.99%, O: 33.18%).

- Karl Fischer Titration : Quantify residual water (<0.01% w/w) to ensure anhydrous conditions for sensitive reactions .

Advanced: What are the challenges in scaling up this compound synthesis, and how are they mitigated?

Answer:

- Heat Management : Use jacketed reactors with precise temperature control to prevent exothermic runaway.

- Catalyst Recovery : Immobilize acidic catalysts on silica gel for reuse across batches.

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman probes for real-time monitoring of reaction progression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.